molecular formula C8H14O3 B13963394 1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone CAS No. 344294-33-3

1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone

Cat. No.: B13963394
CAS No.: 344294-33-3
M. Wt: 158.19 g/mol
InChI Key: SDIHJNRRTCRPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone is an organic compound with the molecular formula C₈H₁₄O₃. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structure, which includes a dioxolane ring fused with an ethanone group. It is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include a temperature range of 0-5°C and a reaction time of 2-3 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which modulate its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone is unique due to its combination of the dioxolane ring and ethanone group, which imparts specific reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

344294-33-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(2-ethyl-4-methyl-1,3-dioxolan-4-yl)ethanone

InChI

InChI=1S/C8H14O3/c1-4-7-10-5-8(3,11-7)6(2)9/h7H,4-5H2,1-3H3

InChI Key

SDIHJNRRTCRPQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1OCC(O1)(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.